molecular formula C20H23N3O3S B5534323 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-pyridinyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-pyridinyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B5534323
M. Wt: 385.5 g/mol
InChI Key: NLJORJXAWLJIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound and its derivatives often involves the reaction of methyl esters of acylpyruvic acid with a mixture of an aromatic aldehyde and 2-(diethylamino)ethylamine. Such processes yield compounds characterized by anti-inflammatory, antidepressant, and antibacterial properties, among others. A novel synthetic route from 1-substituted 2-aminopyrroles has also been reported, highlighting the compound's complex synthetic pathways and the potential for structural diversification (Gein et al., 2006); (Brodrick & Wibberley, 1975).

Molecular Structure Analysis

The molecular structure of this compound, as inferred from spectroscopic evidence, reveals its intricate arrangement and the presence of various functional groups contributing to its chemical behavior. Studies focusing on similar molecular frameworks have provided insights into how different substituents affect the compound's structure and properties (Vidaillac et al., 2007).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including those that lead to the synthesis of new derivatives with potential as bacterial multidrug resistance pump inhibitors. Such reactions underscore the compound's versatility and its utility in developing new therapeutic agents (C. Vidaillac et al., 2007).

properties

IUPAC Name

1-[2-(diethylamino)ethyl]-4-hydroxy-2-pyridin-2-yl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-3-22(4-2)11-12-23-17(14-8-5-6-10-21-14)16(19(25)20(23)26)18(24)15-9-7-13-27-15/h5-10,13,17,25H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJORJXAWLJIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

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